molecular formula C18H16ClN5 B12939009 N-Benzhydryl-9H-purin-6-amine hydrochloride CAS No. 10184-20-0

N-Benzhydryl-9H-purin-6-amine hydrochloride

Cat. No.: B12939009
CAS No.: 10184-20-0
M. Wt: 337.8 g/mol
InChI Key: MOFKADUYGADQQZ-UHFFFAOYSA-N
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Description

N-Benzhydryl-9H-purin-6-amine hydrochloride (CAS 10184-20-0) is a purine derivative with a molecular formula of C18H16ClN5 and a molecular weight of 337.81 g/mol . The compound is characterized by a purine ring system substituted at the 6-amino position with a benzhydryl (diphenylmethyl) group, provided as the hydrochloride salt. While the specific research applications for this analog are not detailed in the available data, disubstituted purine scaffolds bearing modifications at the N6 and N9 positions are a significant area of investigation in medicinal chemistry . Related 6,9-disubstituted purine compounds have been reported in scientific literature to exhibit a range of biological activities, including antibacterial, antileishmanial, and antitumor properties . The benzhydryl moiety may influence the compound's lipophilicity and its interaction with biological targets. Researchers are encouraged to consult the primary scientific literature for potential applications and mechanisms of action relevant to their specific field of study. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

10184-20-0

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

N-benzhydryl-7H-purin-6-amine;hydrochloride

InChI

InChI=1S/C18H15N5.ClH/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)23-18-16-17(20-11-19-16)21-12-22-18;/h1-12,15H,(H2,19,20,21,22,23);1H

InChI Key

MOFKADUYGADQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-Benzhydryl-9H-purin-6-amine hydrochloride typically involves the reaction of benzhydryl chloride with 9H-purin-6-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-Benzhydryl-9H-purin-6-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the benzhydryl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Chemistry

In the field of chemistry, N-Benzhydryl-9H-purin-6-amine hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules, facilitating the development of new compounds with potential applications in various domains .

Biology

The compound is studied for its biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit significant biological activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. This makes it a candidate for targeted cancer therapies .

Medicine

Ongoing research explores the therapeutic applications of this compound, particularly in oncology. It has been shown to induce apoptosis in cancer cells and decrease overall cell proliferation rates, highlighting its potential as an effective anticancer agent .

The biological activities of this compound can be summarized as follows:

Cytotoxicity and Antitumoral Studies

Research has demonstrated significant antitumor activity of related compounds, with IC50 values ranging from 3 to 39 μM against various cancer cell lines. These findings suggest that this compound could be an effective candidate for cancer treatment .

Mechanistic Insights

In vivo experiments have shown that this compound induces apoptosis in cancer cells while decreasing overall cell proliferation rates. This was supported by assays such as MTT and cell cycle distribution analysis, confirming its potential as an anticancer agent .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its therapeutic use. Its interactions with biological targets influence both PK and PD profiles, necessitating further investigation into its behavior within biological systems .

Mechanism of Action

The mechanism of action of N-Benzhydryl-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • N9 Substituents : The benzhydryl group in the target compound is bulkier than benzyl () or isopropyl (), which may sterically hinder interactions with enzymes or receptors.
  • C6 Modifications : Amine groups at C6 (common across analogs) are critical for hydrogen bonding, while chloro substituents (e.g., in ) may enhance electrophilicity for nucleophilic substitution reactions .
  • Synthesis : Most derivatives are synthesized via nucleophilic displacement of 2,6-dichloropurine intermediates (). Yields vary significantly; for example, 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine is obtained in 54% yield (), whereas other analogs lack reported yields.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name LogP (Predicted) Solubility (HCl Salt vs. Free Base) Melting Point (°C)
N-Benzhydryl-9H-purin-6-amine HCl High (~4.5) Enhanced (due to HCl) Not reported
N-Benzyl-9-isopropyl-9H-purin-6-amine Moderate (~3.2) Lower (free base) Not reported
9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine High (~3.8) Moderate (free base) 110–113 (free base)

Key Observations :

  • Solubility : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for in vivo applications .

Key Observations :

  • Activity Trends : Bulky N9 substituents (e.g., benzhydryl) may reduce binding to certain targets compared to smaller groups like isopropyl, as seen in antitumor activities of N-Benzyl-9-isopropyl derivatives .

Biological Activity

N-Benzhydryl-9H-purin-6-amine hydrochloride is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activities, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in medical research.

Chemical Structure and Properties

This compound features a benzhydryl group attached to a purine base, enhancing its pharmacological properties. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical formulations. Its structure can be represented as follows:

C17H18ClN5\text{C}_{17}\text{H}_{18}\text{ClN}_5

Research indicates that this compound exhibits significant biological activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound modulates critical signaling pathways essential for tumor growth and metastasis, making it a candidate for targeted cancer therapies.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Inhibits cell proliferation in various cancer cell lines; induces apoptosis.
Kinase Inhibition Targets specific kinases involved in signaling pathways related to cancer.
Cell Cycle Regulation Alters cell cycle distribution, affecting cancer cell growth dynamics.
Synergistic Effects Exhibits synergistic activity with other chemotherapeutic agents like fludarabine .

1. Cytotoxicity and Antitumoral Studies

A study evaluating the cytotoxic effects of N-(9H-purin-6-yl) benzamide derivatives, closely related to this compound, demonstrated significant antitumor activity. The compound exhibited IC50 values ranging from 3 to 39 μM against various cancer cell lines, indicating its potential as an effective anticancer agent .

2. Mechanistic Insights

The compound's mechanism was further elucidated through in vivo experiments where it was shown to induce apoptosis in cancer cells while decreasing overall cell proliferation rates. This was supported by MTT assays and cell cycle distribution analysis .

3. Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its therapeutic use. Its interactions with biological targets influence both PK and PD profiles, necessitating further investigation into its behavior within biological systems.

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to other purine derivatives. Below is a comparison table highlighting some structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-Chloro-N-benzhydryl-9H-purin-6-amineChlorinated purine derivativeEnhanced potency against specific kinases
N-(4-Methylbenzyl)-9H-purin-6-amineMethylated benzyl groupDifferent hydrophobic properties affecting absorption
N-(2-Thienyl)-9H-purin-6-amineContains a thienyl substituentPotentially different biological activity profile
N-(Cyclohexyl)-9H-purin-6-amineCyclohexyl substituentVariation in lipophilicity affecting absorption

The enhanced binding affinity and selectivity of this compound towards certain biological targets make it a promising candidate for therapeutic applications in cancer treatment.

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